(4-Bromophenyl)(dichloro)borane
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Overview
Description
(4-Bromophenyl)(dichloro)borane is an organoboron compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a boron atom with two chlorine atoms. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromophenyl)(dichloro)borane can be synthesized through the reaction of 4-bromophenylmagnesium bromide with boron trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
4-Bromophenylmagnesium bromide+Boron trichloride→this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(dichloro)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form boranes or borohydrides.
Common Reagents and Conditions
Substitution: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of (4-bromophenyl)boronic acid or (4-bromophenyl)borates.
Oxidation: Formation of (4-bromophenyl)boronic acid.
Reduction: Formation of (4-bromophenyl)borane.
Scientific Research Applications
Chemistry
(4-Bromophenyl)(dichloro)borane is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound serves as a boron source that reacts with palladium catalysts to form biaryl compounds.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize boron-containing drugs that exhibit unique biological activities. These compounds are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with enhanced properties.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(dichloro)borane exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products. The boron atom acts as a Lewis acid, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Bromophenyl)boronic acid
- Dichlorophenylborane
Uniqueness
(4-Bromophenyl)(dichloro)borane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. Compared to phenylboronic acid and (4-bromophenyl)boronic acid, the dichloro derivative offers enhanced stability and reactivity in certain synthetic applications. Dichlorophenylborane, while similar, lacks the bromine substituent, making this compound more versatile in specific reactions.
Properties
CAS No. |
4250-49-1 |
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Molecular Formula |
C6H4BBrCl2 |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(4-bromophenyl)-dichloroborane |
InChI |
InChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
InChI Key |
HWXPKMJHFMZILM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(Cl)Cl |
Origin of Product |
United States |
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